Methyl 2-Azaspiro[3.3]heptane-6-carboxylate
Overview
Description
“Methyl 2-Azaspiro[3.3]heptane-6-carboxylate” is a chemical compound with the CAS Number: 2361634-43-5 . It has a molecular weight of 191.66 . The compound is in the form of a powder and is stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of “this compound” involves several steps. Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro [3.3]heptane-2-carboxylate are described . Another approach involves the stepwise construction of the cyclobutane ring 3 from 1,3-dibromopropane .Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C8H13NO2.ClH/c1-11-7(10)6-2-8(3-6)4-9-5-8;/h6,9H,2-5H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 191.66 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Cycloaddition Reactions
Methyl 2-Azaspiro[3.3]heptane-6-carboxylate demonstrates significant potential in cycloaddition reactions. Molchanov and Tran (2013) highlighted its use in producing substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, achieved through highly regioselective 1,3-dipolar cycloaddition with C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013).
Synthesis of Novel Amino Acids
Radchenko et al. (2010) explored the synthesis of novel amino acids using this compound. They successfully synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids for applications in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Chemical Transformations
In 2016, Molchanov et al. discussed the reductive cleavage and transformations of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. They discovered that treatment with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring, forming 1,3-amino alcohols that can cyclize into bi- or tricyclic lactams or lactones (Molchanov et al., 2016).
Synthesis of Bifunctional Compounds
Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound, along with related intermediates, offers convenient entry points to novel compounds, accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Safety and Hazards
Future Directions
The synthesized compounds, 6-amino-2-azaspiro [3.3]heptane-6-carboxylic acid and 2-azaspiro [3.3]heptane-6-carboxylate are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes. Therefore, they can be advantageously used in medicinal chemistry and drug design .
Properties
IUPAC Name |
methyl 2-azaspiro[3.3]heptane-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)6-2-8(3-6)4-9-5-8/h6,9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHJDASDLOLCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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